3,5-Dimethyl-4'-methoxybenzophenone
Overview
Description
3,5-Dimethyl-4’-methoxybenzophenone is a chemical compound with the molecular formula C16H16O2. . The compound’s structure consists of a benzophenone core with two methyl groups at the 3 and 5 positions and a methoxy group at the 4’ position.
Mechanism of Action
Target of Action
It is known that similar compounds, such as 1,1-diaryl compounds, are used as catalysts in chemical synthesis, chemical probes, and biologically active molecules for medicines and pesticides .
Mode of Action
It’s worth noting that similar compounds have been found to interact with various targets, leading to changes in biological systems .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
It has been observed that similar compounds show different rates and amounts of absorption and translocation between different plants .
Result of Action
It has been suggested that one of the main factors for the selective action of similar compounds is the differences in the rate and amount of absorption and translocation of the chemical between different organisms .
Action Environment
It has been observed that similar compounds show different rates and amounts of absorption and translocation between different organisms in different environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and veratrole (1,2-dimethoxybenzene) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) in a solvent like carbon disulfide (CS2) . The reaction proceeds as follows:
Friedel-Crafts Acylation:
Industrial Production Methods
Industrial production methods for 3,5-Dimethyl-4’-methoxybenzophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4’-methoxybenzophenone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol.
Reduction: The carbonyl group can be reduced to form a secondary alcohol.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like halogens (Cl2, Br2) in the presence of a catalyst.
Major Products
Oxidation: 3,5-Dimethyl-4’-hydroxybenzophenone
Reduction: 3,5-Dimethyl-4’-methoxybenzyl alcohol
Substitution: Halogenated derivatives of 3,5-Dimethyl-4’-methoxybenzophenone
Scientific Research Applications
3,5-Dimethyl-4’-methoxybenzophenone has several scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of more complex organic molecules.
Biology: Studied for its potential biological activities, such as herbicidal properties.
Medicine: Investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive benzophenones.
Industry: Utilized in the development of UV-absorbing materials and photostabilizers.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dimethoxybenzophenone: Similar structure but with methoxy groups at both 4 and 4’ positions.
3,5-Difluoro-3’,5’-dimethyl-4’-methoxybenzophenone: Contains fluorine atoms at the 3 and 5 positions instead of methyl groups.
4-Methoxybenzophenone: Lacks the methyl groups at the 3 and 5 positions.
Uniqueness
3,5-Dimethyl-4’-methoxybenzophenone is unique due to the presence of both methyl and methoxy groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these substituents can affect the compound’s ability to interact with molecular targets and undergo various chemical reactions.
Properties
IUPAC Name |
(3,5-dimethylphenyl)-(4-methoxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-8-12(2)10-14(9-11)16(17)13-4-6-15(18-3)7-5-13/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCOUFNXYZJBOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641490 | |
Record name | (3,5-Dimethylphenyl)(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10472-83-0 | |
Record name | (3,5-Dimethylphenyl)(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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